Alibendol

Description

Structure

3D Structure

Propriétés

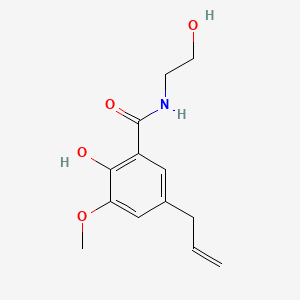

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJHTFHIQDEGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046490 | |

| Record name | Alibendol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26750-81-2 | |

| Record name | Alibendol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alibendol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alibendol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alibendol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIBENDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alibendol: An Examination of Its Putative Cholagogue and Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a compound that has been noted in pharmacological literature for its purported choleretic, cholekinetic, and antispasmodic properties, suggesting its utility in digestive and biliary disorders.[1][2][] It is indicated for conditions such as dyspepsia resulting from biliary insufficiency, alimentary intolerance, and constipation of hepatic origin.[][4] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth studies elucidating the precise molecular mechanisms underlying these effects.

Furthermore, some sources classify this compound as an anthelmintic agent, with a proposed mechanism of action centered on the inhibition of tubulin polymerization in parasites, similar to other benzimidazole derivatives like albendazole. This technical guide aims to synthesize the available, albeit limited, information on this compound's mechanisms of action, while clearly delineating the gaps in the current body of research.

Putative Cholagogue and Antispasmodic Mechanism of Action

While this compound is described as a promoter of bile secretion, the specific signaling pathways and molecular targets involved in this process are not well-documented in peer-reviewed literature. A choleretic effect implies an increase in the volume of bile secreted from the liver, while a cholekinetic action suggests stimulation of gallbladder contraction and emptying of bile into the duodenum. The antispasmodic property points to a relaxing effect on the smooth muscles of the gastrointestinal tract.

The lack of detailed experimental data precludes the presentation of specific signaling pathways or quantitative dose-response relationships for these effects. A conceptual workflow is presented below to illustrate the proposed, yet unverified, mechanism.

References

Alibendol (CAS 26750-81-2): An In-depth Technical Guide

Disclaimer: The following technical guide on Alibendol (CAS 26750-81-2) has been compiled from publicly available data. A significant conflict exists in the scientific and commercial literature regarding its primary pharmacological activity. While most sources describe it as an antispasmodic and choleretic/cholekinetic agent for gastrointestinal use, some sources misattribute to it the anthelmintic properties of a different drug, albendazole. This guide will focus on the more frequently cited gastrointestinal applications, but researchers should be aware of this discrepancy. No primary, peer-reviewed studies detailing the specific mechanism of action, signaling pathways, or comprehensive in vivo pharmacokinetics of this compound have been identified in the public domain. Therefore, the experimental protocols and signaling pathways described herein are based on general methodologies for testing the claimed activities and should be considered illustrative rather than specific to this compound.

Core Properties of this compound

This compound is a salicylamide derivative with the chemical name 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide.[1] It is also known by the synonym Cebera.[1] The compound is typically a white to almost white crystalline powder.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is consistently reported across multiple chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 26750-81-2 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 98 - 102 °C | |

| Purity | ≥ 98% (by GC) | |

| Storage Conditions | 2 - 8 °C | |

| Synonyms | 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide, Cebera |

Pharmacological Profile: A Dichotomy in the Literature

The pharmacological profile of this compound is subject to conflicting reports. The predominant classification describes it as a compound with effects on the gastrointestinal system, specifically as an antispasmodic, choleretic, and cholekinetic agent. This suggests its potential utility in conditions related to indigestion, nausea, vomiting, and constipation.

However, a notable and persistent misattribution in some literature describes this compound as an anthelmintic drug, a property of albendazole. This alternative mechanism involves the inhibition of tubulin polymerization in parasites. This guide will proceed based on the more frequently cited gastrointestinal properties, but the user is strongly advised to seek definitive primary sources to resolve this ambiguity.

Postulated Mechanism of Action: Gastrointestinal Agent

Assuming the gastrointestinal profile is accurate, this compound's therapeutic effects can be broken down into three related functions:

-

Antispasmodic: The relaxation of smooth muscle, particularly in the gastrointestinal tract. This can alleviate cramps and pain associated with muscle spasms.

-

Choleretic: The stimulation of the liver to produce a greater volume of bile.

-

Cholekinetic: The promotion of the contraction of the gallbladder and the relaxation of the sphincter of Oddi, leading to the discharge of bile into the duodenum.

The precise molecular targets and signaling pathways for this compound remain unelucidated in publicly available literature. However, the mechanisms of other drugs with similar actions can provide a hypothetical framework. Antispasmodic effects are often achieved through direct muscle relaxation, blockade of calcium channels, or anticholinergic (muscarinic receptor antagonist) activity. Choleretic and cholekinetic effects can be mediated by hormonal signaling (e.g., involving cholecystokinin) or direct actions on hepatocytes and gallbladder smooth muscle.

Hypothetical Signaling Pathways and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate general pathways and workflows relevant to its claimed antispasmodic and choleretic/cholekinetic activities.

General Antispasmodic Mechanisms in GI Smooth Muscle

Caption: Potential antispasmodic mechanisms of action in GI smooth muscle.

General Choleretic and Cholekinetic Workflow

References

Alibendol: Unraveling the Ambiguity of its Antispasmodic Properties

A definitive technical guide on Alibendol as an antispasmodic agent is currently unfeasible due to significant and fundamental contradictions in the available scientific literature regarding its primary mechanism of action and a complete lack of specific experimental data on its spasmolytic effects. While some sources classify this compound as an antispasmodic and choleretic agent for digestive disorders, a substantial body of conflicting information identifies it as an anthelmintic drug, likely due to confusion with similarly named compounds such as Albendazole. Furthermore, a third, less prevalent classification describes it as a non-steroidal anti-inflammatory drug (NSAID).

This whitepaper will outline the current, albeit conflicting, understanding of this compound, highlight the absence of crucial experimental data required for a comprehensive technical analysis of its antispasmodic properties, and detail the general principles and experimental approaches that would be necessary to elucidate its potential role as a smooth muscle relaxant.

The Conundrum of this compound's Pharmacological Identity

Initial research into this compound reveals a deeply divided and confusing pharmacological profile. Multiple sources present conflicting primary uses and mechanisms of action:

-

Antispasmodic and Choleretic Agent: Several pharmaceutical and chemical supplier databases list this compound as a drug used for digestive system disorders, possessing both antispasmodic and choleretic (bile secretion-promoting) properties.[1][2] This classification suggests a mechanism of action related to the relaxation of smooth muscle in the gastrointestinal tract.

-

Anthelmintic Drug: A significant portion of the available literature describes this compound as an anthelmintic medication used to treat parasitic worm infections.[3][4] The proposed mechanism in these sources is the inhibition of tubulin polymerization in parasites, a pathway entirely distinct from smooth muscle modulation. Notably, some of these sources indicate that its active metabolite is albendazole sulfoxide, strongly suggesting a conflation with the well-known anthelmintic, Albendazole.

-

Non-Steroidal Anti-Inflammatory Drug (NSAID): At least one source categorizes this compound as an NSAID that functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[5] This mechanism is primarily associated with reducing inflammation and pain, though some NSAIDs can have secondary effects on smooth muscle.

This fundamental disagreement in the literature makes it impossible to definitively state the primary therapeutic action of this compound and, consequently, to detail a specific antispasmodic mechanism.

The Void of Experimental Evidence for Antispasmodic Activity

A thorough search of scientific databases has yielded no specific in vitro or in vivo studies that experimentally verify or quantify the antispasmodic effects of this compound. To construct a technical guide, the following quantitative data and experimental details would be essential, none of which are currently available for this compound:

Quantitative Data (Not Available for this compound)

A summary of typical quantitative data required to characterize an antispasmodic agent is presented in Table 1. This data is essential for comparing the potency and efficacy of a compound to other known antispasmodics.

Table 1: Essential Quantitative Data for Characterizing Antispasmodic Activity (Hypothetical for this compound)

| Parameter | Description | Typical Experimental Model | Reported Value for this compound |

| IC50 | The concentration of this compound required to inhibit 50% of the contractile response induced by a spasmogen (e.g., acetylcholine, histamine, potassium chloride). | Isolated smooth muscle strips (e.g., guinea pig ileum, rat colon) in an organ bath. | Not Available |

| EC50 | The concentration of this compound required to produce 50% of its maximal relaxant effect on pre-contracted smooth muscle. | Isolated smooth muscle strips pre-contracted with a spasmogen. | Not Available |

| pA2 Value | A measure of the affinity of a competitive antagonist for its receptor. This would be relevant if this compound acts as a competitive antagonist at a specific receptor (e.g., muscarinic receptors). | Schild plot analysis from concentration-response curves in the presence of varying concentrations of this compound. | Not Available |

| Emax | The maximum relaxant effect achievable with this compound. | Concentration-response curves for this compound-induced relaxation. | Not Available |

Experimental Protocols for Assessing Antispasmodic Activity

To investigate the potential antispasmodic properties of this compound, a series of established experimental protocols would need to be employed. These protocols are designed to characterize the mechanism of action of a smooth muscle relaxant.

2.2.1. Isolated Tissue Bath Experiments

This is the cornerstone of in vitro antispasmodic research.

-

Objective: To determine the effect of this compound on the contractility of isolated smooth muscle preparations.

-

Methodology:

-

Tissue Preparation: Segments of smooth muscle tissue (e.g., guinea pig ileum, rat colon, rabbit jejunum) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Induction of Contraction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced using various spasmogens, including:

-

Receptor-mediated agonists: Acetylcholine or carbachol (to stimulate muscarinic receptors), histamine (to stimulate histamine H1 receptors).

-

Depolarizing agents: High concentrations of potassium chloride (KCl) to induce contraction via voltage-gated calcium channel opening.

-

-

Application of this compound: Cumulative concentrations of this compound are added to the organ bath to generate concentration-response curves for its relaxant effect on the induced contractions.

-

Data Analysis: The magnitude of muscle contraction is measured using an isometric force transducer. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the spasmogen. IC50 and Emax values are then determined.

-

The logical workflow for such an experiment is depicted in the following diagram:

2.2.2. Elucidation of the Mechanism of Action

To understand how this compound might exert its antispasmodic effects, further experiments would be necessary:

-

Calcium Channel Blockade: The effect of this compound on contractions induced by high KCl is a key indicator of L-type voltage-gated calcium channel blockade. A significant inhibitory effect on KCl-induced contractions would suggest that this compound prevents the influx of extracellular calcium required for smooth muscle contraction.

-

Anticholinergic Activity: Comparing the inhibitory effect of this compound on acetylcholine-induced contractions versus contractions induced by other agonists (e.g., histamine, serotonin) or KCl can indicate specificity. A preferential inhibition of acetylcholine-induced contractions would suggest an anticholinergic mechanism, likely through blockade of muscarinic receptors.

-

Role of Intracellular Calcium: Experiments using calcium-free media containing a calcium chelator (e.g., EGTA) can help determine if this compound affects the release of calcium from intracellular stores (sarcoplasmic reticulum).

Potential Signaling Pathways for Antispasmodic Action

Should this compound be confirmed as a direct-acting smooth muscle relaxant, its mechanism would likely involve one or more of the following signaling pathways. The diagram below illustrates the primary pathways involved in smooth muscle contraction and relaxation, which would be the focus of investigation for this compound's mechanism.

Conclusion

The current body of scientific literature does not provide a solid foundation for a technical guide on this compound as an antispasmodic agent. The conflicting information regarding its fundamental pharmacological classification, coupled with a complete absence of specific experimental data on its effects on smooth muscle, presents a significant barrier. To resolve this, rigorous and systematic research is required. This would involve:

-

Definitive Chemical and Pharmacological Identification: Clarifying whether "this compound" refers to a single compound with multiple proposed activities or if the name is being erroneously applied to different substances.

-

In Vitro Characterization: Performing the detailed experimental protocols outlined in this paper to determine if this compound possesses direct antispasmodic activity and to quantify its potency and efficacy.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound may exert any observed spasmolytic effects.

Until such data becomes available, any discussion of this compound as an antispasmodic agent remains speculative. Researchers and drug development professionals should be aware of the current ambiguity surrounding this compound and approach any claims of its antispasmodic properties with caution.

References

Alibendol: An Examination of its Purported Choleretic and Cholekinetic Effects

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry into the choleretic and cholekinetic properties of the compound Alibendol. A comprehensive review of publicly available scientific and commercial literature has been conducted to assemble a technical guide on this topic. However, the findings necessitate a critical evaluation of the available evidence.

Defining Choleretic and Cholekinetic Actions

To establish a clear framework, it is essential to define the key terms:

-

Choleretic Effect: An agent that stimulates the liver to increase the volume and flow of bile.

-

Cholekinetic Effect: An agent that stimulates the contraction of the gallbladder, leading to the ejection of stored bile into the duodenum.

Commercial and Secondary Source Claims

Several chemical suppliers and commercial databases categorize this compound (CAS Number: 26750-81-2) as a compound with choleretic, cholekinetic, and antispasmodic properties.[1][2][3][4] These sources suggest its utility in research related to digestive system disorders. One market analysis report also identifies this compound's "antispasmodic and choleretic properties" as a key market driver.

Critical Gap in Primary Scientific Literature

Despite the claims from commercial entities, an exhaustive search of primary scientific literature, including databases such as PubMed and Google Scholar, did not yield any peer-reviewed experimental studies that validate or quantify the choleretic and cholekinetic effects of this compound. The originator of the compound is listed as Bouchara, France, in 1981, with the trade name Cebera. However, accessible publications detailing the preclinical or clinical pharmacology of this compound related to bile secretion or gallbladder function could not be found.

This critical absence of primary data means that core requirements for a technical whitepaper—such as quantitative data, detailed experimental protocols, and established signaling pathways—cannot be fulfilled. The foundational scientific evidence to support the claims made by suppliers appears to be unavailable in the public domain.

Other Reported Pharmacological Activities

In contrast to the lack of evidence for its effects on bile, some sources describe this compound's mechanism of action in a completely different therapeutic context. Several database entries characterize this compound as an anthelmintic drug. The proposed mechanism in this context is the inhibition of tubulin polymerization in parasitic worms, leading to their death. It is also mentioned that this compound is a metabolite of albendazole sulfoxide. This information, however, does not shed light on any potential choleretic or cholekinetic activities.

Conclusion

While this compound is commercially available and labeled as a choleretic and cholekinetic agent, there is a significant and critical lack of publicly accessible scientific evidence to support these claims. No quantitative data from animal or human studies, detailed experimental methodologies, or elucidated signaling pathways could be identified.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the choleretic and cholekinetic effects of this compound that meets the rigorous standards of scientific and pharmaceutical research. The mandatory requirements for data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be met due to the absence of foundational research data.

Professionals in drug development and research should exercise caution and seek primary data before considering this compound for applications related to its purported choleretic and cholekinetic effects. The discrepancy between commercial claims and the available scientific literature is substantial.

References

In-Depth Pharmacological Profile of Alibendol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alibendol (CAS 26750-81-2) is a synthetic compound recognized for its choleretic and antispasmodic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from available preclinical and clinical data, with a focus on quantitative analysis and experimental methodologies to support further research and development.

Introduction

This compound, chemically known as 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide, is a derivative of eugenol. It has been investigated for its therapeutic potential in digestive system disorders, primarily due to its dual action as a choleretic, promoting bile secretion, and an antispasmodic, relieving smooth muscle spasms in the gastrointestinal tract. This document aims to consolidate the existing scientific knowledge on this compound to serve as a detailed resource for professionals in the field of pharmacology and drug development.

Pharmacodynamics: Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated in publicly available literature. However, based on its classification as a choleretic and antispasmodic agent, its mechanisms can be inferred from the established pharmacology of these drug classes.

Choleretic Activity

This compound's choleretic effect, the stimulation of bile production by the liver, is a key pharmacological feature. The process of bile secretion is complex, involving the uptake of bile acids and other organic anions from the sinusoidal blood, their transport across the hepatocyte, and their secretion into the bile canaliculi.

Hypothesized Signaling Pathway for Choleretic Action:

The signaling pathway for many choleretic agents involves the regulation of bile acid synthesis and transport. Key nuclear receptors, such as the Farnesoid X Receptor (FXR), and membrane transporters play crucial roles. While direct evidence for this compound's interaction with these pathways is not yet published, a plausible mechanism involves the modulation of bile acid homeostasis.

Caption: Hypothesized signaling pathway for this compound's choleretic action.

Antispasmodic Activity

This compound's antispasmodic effect is critical for its potential use in conditions characterized by gastrointestinal cramping and pain. Antispasmodic drugs typically act by either antagonizing muscarinic acetylcholine receptors or by directly relaxing smooth muscle, often through the blockade of calcium channels.

Hypothesized Signaling Pathway for Antispasmodic Action:

The contraction of gastrointestinal smooth muscle is primarily mediated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores, processes initiated by neurotransmitters like acetylcholine acting on muscarinic receptors. This compound may interfere with these signaling pathways.

Caption: Hypothesized mechanisms for this compound's antispasmodic activity.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in both preclinical species and humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for this compound are not extensively published. The available data suggests oral absorption.

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for this compound.

| Parameter | Species | Dose | Cmax | Tmax | AUC0-t | t1/2 | Reference |

| This compound | Human (healthy Korean males) | 100 mg (oral tablet) | 5.82 ± 1.40 µg/mL | - | 10.62 ± 2.40 µg·h/mL | 1.47 ± 0.43 h | [1] |

| This compound | Beagle Dog | Oral | - | - | - | - | [2] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2 = Elimination half-life. Data for beagle dogs was not quantitatively available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not widely available. However, based on the reported pharmacokinetic studies, a general methodology for the determination of this compound in plasma can be outlined.

Determination of this compound in Plasma by HPLC-UV

Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation: A one-step liquid-liquid extraction (LLE) using ethyl acetate is performed on plasma samples.

-

Internal Standard: Carvedilol is used as an internal standard.

-

Chromatographic System:

-

Column: Reverse phase C18 CAPCELL PAK (250 mm x 4.6 mm I.D., 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and 10 mM sodium phosphate (45:55, v/v), adjusted to pH 3.0 with phosphoric acid.

-

Detection: UV detector.

-

-

Validation: The method is validated for its inter- and intra-day precision and accuracy over a linear concentration range. Stability testing of this compound in plasma is also conducted.

Caption: General workflow for the determination of this compound in plasma by HPLC-UV.

Conclusion and Future Directions

This compound presents a promising pharmacological profile with both choleretic and antispasmodic activities. The available pharmacokinetic data provides a foundation for understanding its disposition in the body. However, a significant gap remains in the detailed understanding of its mechanism of action at the molecular level.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound to understand its choleretic and antispasmodic effects.

-

Conducting comprehensive in vivo studies to quantify the dose-dependent effects on bile flow and composition.

-

Performing detailed in vitro experiments, such as isolated organ bath studies, to characterize its antispasmodic mechanism.

-

Undertaking thorough ADME and safety pharmacology studies to complete its preclinical profile.

A more in-depth understanding of this compound's pharmacology is essential for its potential development as a therapeutic agent for gastrointestinal disorders.

References

The Effect of Albendazole on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a benzimidazole carbamate better known for its use as a broad-spectrum anthelmintic agent, has garnered increasing interest for its potential as an anticancer therapeutic. Its mechanism of action is primarily centered on the disruption of microtubule dynamics through interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth overview of the effects of Albendazole on tubulin polymerization, consolidating available quantitative data, detailing experimental protocols for its study, and illustrating the key pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are pivotal for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly in the formation and function of the mitotic spindle during cell division. Consequently, microtubule dynamics represent a key target for anticancer drug development.

Albendazole (ABZ) exerts its biological effects by binding to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells. Notably, Albendazole has shown efficacy in paclitaxel-resistant cancer cells, suggesting its potential to overcome certain mechanisms of drug resistance.

Quantitative Data: In Vitro Efficacy of Albendazole

The anti-proliferative activity of Albendazole has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Albendazole in various cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colorectal Carcinoma | 0.12 | [1] |

| HCT8 | Intestinal Cancer | 0.3 | [2] |

| MKN-45 | Gastric Cancer | 0.35 (72h) | [3] |

| SGC-7901 | Gastric Cancer | 0.38 (72h) | [3] |

| HCT116 | Colon Cancer | 2.7 | [4] |

| RKO | Colon Cancer | 3.5 | |

| SW48 | Colon Cancer | 3.7 | |

| SW620 | Colon Cancer | 3.8 | |

| MKN-28 | Gastric Cancer | 0.97 (72h) | |

| 1A9PTX22 | Paclitaxel-Resistant Ovarian Cancer | Efficacious |

Signaling Pathway and Mechanism of Action

Albendazole's primary mechanism of action involves its direct interaction with β-tubulin. By binding to the colchicine site, it prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics has significant downstream consequences for the cell, particularly during mitosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol outlines a common method to assess the effect of Albendazole on the polymerization of purified tubulin in vitro by measuring changes in turbidity.

Materials and Reagents:

-

Lyophilized tubulin (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

Albendazole stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Colchicine or Nocodazole at 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

Detailed Protocol:

-

Preparation of Reagents:

-

Thaw all reagents (tubulin, GTP, GTB) on ice. Keep tubulin on ice at all times.

-

Prepare a 10x working stock of Albendazole and control compounds by diluting the 10 mM stock in GTB.

-

Perform a serial dilution to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).

-

-

Preparation of Tubulin Polymerization Mix:

-

On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Mix gently by pipetting up and down. Avoid vortexing.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

Pipette 10 µL of the 10x compound dilutions (Albendazole, positive control, or vehicle control) into the appropriate wells.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for a total of 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background absorbance.

-

Plot the change in absorbance versus time for each concentration of Albendazole and the controls.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each Albendazole concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Logical Framework: From Molecular Interaction to Cellular Outcome

The interaction of Albendazole with tubulin initiates a cascade of events that ultimately leads to the death of cancer cells. The logical flow from the initial binding event to the final cellular response is illustrated below.

Conclusion

Albendazole's established mechanism of action as a tubulin polymerization inhibitor, coupled with its efficacy in drug-resistant cancer models, positions it as a compelling candidate for repurposing in oncology. This technical guide provides a foundational understanding of its interaction with tubulin and the downstream cellular consequences. The provided data and protocols offer a starting point for researchers to further investigate the therapeutic potential of Albendazole and to develop novel microtubule-targeting agents. Further research is warranted to elucidate the precise binding kinetics of Albendazole with tubulin and to explore its efficacy in a broader range of cancer types, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Dual Mechanism of Alibendol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alibendol (CAS: 26750-81-2), with the chemical structure 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)benzamide, is a therapeutic agent recognized for its dual mechanism of action within the gastrointestinal system. It functions as both a choleretic and an antispasmodic agent. This technical guide aims to provide a comprehensive overview of these mechanisms, supported by available data and detailed experimental protocols. The dual actions of this compound on the biliary system and smooth muscle tissue make it a subject of interest for conditions related to biliary stasis and gastrointestinal motility disorders.

Core Mechanisms of Action

This compound exhibits a dual, yet interconnected, pharmacological profile centered on the upper gastrointestinal tract. Its therapeutic efficacy stems from its ability to simultaneously stimulate bile flow and relax smooth muscle, addressing key pathophysiological components of biliary and digestive disorders.

Choleretic and Cholekinetic Effects

This compound's primary mechanism involves the stimulation of the biliary system. It acts as a choleretic , increasing the volume of bile secreted by the liver. This is complemented by a cholekinetic effect, which promotes the contraction of the gallbladder and the relaxation of the Sphincter of Oddi, facilitating the flow of bile into the duodenum. This dual biliary action helps in flushing the bile ducts, which can be beneficial in conditions of biliary stasis or dyspepsia of biliary origin.

The signaling pathway for this compound's choleretic and cholekinetic action is believed to involve the stimulation of receptors in the liver and gallbladder that modulate bile acid synthesis and secretion.

Caption: this compound's choleretic and cholekinetic signaling pathway.

Antispasmodic Effects

Concurrently, this compound acts as a direct smooth muscle relaxant . This antispasmodic property is particularly relevant to the smooth muscles of the gastrointestinal tract, including the gallbladder and biliary tract. By inducing relaxation of these muscles, this compound can alleviate cramps and spasms that contribute to biliary colic and other painful digestive conditions. The precise molecular target for this action is thought to be related to the modulation of ion channel activity in smooth muscle cells, leading to a decrease in contractility.

Caption: this compound's antispasmodic effect on smooth muscle cells.

Quantitative Data

While extensive quantitative data such as IC50 and EC50 values for this compound are not widely published in readily accessible literature, clinical studies on related compounds provide a framework for understanding its therapeutic window. The tables below are illustrative of the types of data that would be generated to characterize this compound's dual action.

Table 1: Illustrative Antispasmodic Activity of this compound

| Parameter | Value | Conditions |

|---|---|---|

| IC50 | Data not available | Inhibition of acetylcholine-induced contraction in isolated guinea pig ileum. |

| EC50 | Data not available | Relaxation of pre-contracted gallbladder smooth muscle strips. |

Table 2: Illustrative Choleretic Activity of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Bile Flow Increase | Data not available | Percentage increase in bile flow rate in a cannulated rat model following oral administration. |

| Gallbladder Ejection | Data not available | Percentage increase in gallbladder ejection fraction as measured by cholescintigraphy in human subjects. |

Experimental Protocols

The following sections describe detailed methodologies for key experiments that can be used to investigate the dual mechanisms of this compound.

Protocol for In Vitro Antispasmodic Activity Assay

This protocol outlines the procedure for assessing the antispasmodic effect of this compound on isolated smooth muscle tissue.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

-

Clean the ileum segment by flushing with Tyrode's solution (composition: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.2 mM NaH2PO4, 12 mM NaHCO3, 5.5 mM glucose).

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Suspend each ileum segment in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Induce sustained contraction of the ileum segment with a submaximal concentration of acetylcholine (e.g., 1 µM).

-

Once the contraction has stabilized, add this compound in a cumulative concentration-response manner (e.g., 10 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

Calculate the percentage inhibition of the acetylcholine-induced contraction for each concentration of this compound.

-

Plot the concentration-response curve and determine the IC50 value.

-

Caption: Experimental workflow for the in vitro antispasmodic assay.

Protocol for In Vivo Choleretic Activity Assay

This protocol describes a method for measuring the choleretic effect of this compound in a rat model.

-

Animal Preparation:

-

Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).

-

Maintain body temperature at 37°C using a heating pad.

-

Perform a midline laparotomy to expose the common bile duct.

-

Cannulate the common bile duct with a polyethylene catheter for bile collection.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for 30 minutes, collecting basal bile flow.

-

Administer this compound (or vehicle control) via oral gavage or intravenous injection.

-

Collect bile in pre-weighed tubes at 15-minute intervals for a period of 2-3 hours.

-

Determine the volume of bile secreted by weight, assuming a density of 1 g/ml.

-

Express the results as the total volume of bile secreted over time or the percentage change from the basal secretion rate.

-

Caption: Experimental workflow for the in vivo choleretic assay.

Conclusion

This compound presents a compelling dual mechanism of action as a choleretic and antispasmodic agent. Its ability to both enhance bile flow and relax gastrointestinal smooth muscle suggests its therapeutic potential in a range of biliary and digestive disorders characterized by cholestasis and dysmotility. Further research to elucidate the precise molecular targets and to quantify its potency through standardized assays will be crucial for its continued development and clinical application. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

Alibendol: A Review of Synonyms and Publicly Available Technical Information

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known synonyms and alternative names for the chemical compound Alibendol. It also addresses the current landscape of publicly available scientific data regarding its mechanism of action, experimental protocols, and associated signaling pathways.

Synonyms and Alternative Names for this compound

This compound is a chemical compound identified by several names and identifiers across various databases and suppliers. A comprehensive list of these is provided below for clear identification and cross-referencing in research and development activities.

| Category | Name/Identifier |

| Chemical Name | 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide[1] |

| 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)-benzamide[2] | |

| 5-Allyl-2-hydroxy-3-methoxy-N-(β-hydroxyethyl)benzamide[2] | |

| Benzamide, 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propen-1-yl)-[2] | |

| Brand Name | Cebera[1] |

| Other Names | Ailbendol |

| Bendylite | |

| Alivex | |

| Code Names | H-3774 |

| fc54 | |

| PC-54 | |

| EB 1856 | |

| CAS Number | 26750-81-2 |

| EC Number | 247-960-9 |

| PubChem CID | 71916 |

| MDL Number | MFCD00865165 |

Technical Data and Experimental Protocols

A thorough review of scientific literature and publicly accessible databases reveals a significant lack of in-depth technical data for this compound. While the compound is consistently identified as a choleretic and antispasmodic agent, there is a notable absence of published experimental studies detailing its specific mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical trial data.

One source describes this compound as a non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes and modulation of the immune response. However, this information appears to be an outlier and is not substantiated by more rigorous scientific literature. Another source erroneously conflates this compound with Albendazole, an anthelmintic drug with a distinct mechanism of action involving the inhibition of tubulin polymerization. This highlights the potential for confusion in the available information.

Due to the scarcity of specific research on this compound, this guide cannot provide the following as requested:

-

Quantitative Data Tables: No peer-reviewed studies presenting quantitative data on the efficacy, potency, or other pharmacological parameters of this compound were identified.

-

Detailed Experimental Protocols: Without published studies, it is not possible to provide detailed methodologies for key experiments related to this compound.

-

Signaling Pathway Diagrams: The specific signaling pathways through which this compound exerts its choleretic and antispasmodic effects have not been elucidated in the available literature. Therefore, the creation of accurate diagrams using Graphviz is not feasible.

Conclusion

This compound is a defined chemical entity with a number of synonyms and identifiers. It is generally classified as a choleretic and antispasmodic agent. However, there is a significant dearth of publicly available, in-depth scientific research on this compound. For researchers, scientists, and drug development professionals, this indicates that any investigation into the therapeutic potential of this compound would require foundational in vitro and in vivo studies to establish its pharmacological profile and mechanism of action. The existing information is insufficient to support advanced development without such fundamental research.

References

Alibendol: A Biochemical Profile for the Researcher

An In-depth Technical Guide on the Biochemical Classification and Putative Mechanisms of Action of Alibendol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The available public information on this compound is limited and often confounded with Albendazole, an anthelmintic drug. This guide synthesizes the available data on this compound's identified therapeutic actions as an antispasmodic and choleretic agent and discusses its biochemical classification based on these functions. The detailed molecular mechanisms, quantitative efficacy data, and specific signaling pathways for this compound are not well-documented in publicly accessible scientific literature. Therefore, the signaling pathways and experimental protocols described herein are based on general pharmacological principles for these drug classes and should be considered putative for this compound, pending specific experimental validation.

Biochemical Classification

This compound is classified based on its primary therapeutic effects on the gastrointestinal and biliary systems.

-

Primary Classification:

-

Antispasmodic: A substance that suppresses muscle spasms. In the context of the gastrointestinal tract, these agents reduce smooth muscle contractility, alleviating cramping and pain.

-

Choleretic: A substance that increases the volume of bile secreted by the liver.

-

-

Secondary, Less-Established Classifications:

-

Some sources suggest potential anti-inflammatory and antioxidant properties, though the evidence for these is not as established as its primary functions.

-

It is crucial to distinguish this compound from Albendazole , which is an anthelmintic drug used to treat parasitic worm infections. Albendazole's mechanism of action involves the inhibition of tubulin polymerization in parasites, a mechanism entirely different from the expected actions of this compound. Much of the readily available online information incorrectly attributes Albendazole's properties to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 26750-81-2 |

| Appearance | White to almost white powder/crystal |

| Melting Point | 98 - 102 °C |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 78.8 Ų |

Putative Mechanisms of Action

While specific studies on this compound's molecular interactions are scarce, its classification as an antispasmodic and choleretic suggests potential mechanisms of action common to these drug classes.

Antispasmodic Action: A Hypothetical Signaling Pathway

The antispasmodic effect of a drug on gastrointestinal smooth muscle typically involves the modulation of intracellular calcium levels, which are critical for muscle contraction. A plausible, though unconfirmed, mechanism for this compound could be the inhibition of calcium influx into smooth muscle cells.

Caption: Putative mechanism for this compound's antispasmodic effect via calcium channel blockade.

Choleretic Action: A Hypothetical Workflow

The choleretic effect involves stimulating the liver to increase bile production. This can be achieved through various mechanisms, including increasing the uptake of bile acids from the blood, stimulating the synthesis of new bile acids from cholesterol, and enhancing the secretion of bile components into the bile canaliculi.

Caption: Hypothetical workflow for this compound's choleretic action.

Suggested Experimental Protocols for Mechanism Elucidation

To validate the putative mechanisms of this compound, the following experimental approaches are recommended.

Investigating Antispasmodic Effects

-

Objective: To determine if this compound acts as a calcium channel blocker in intestinal smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate segments of guinea pig ileum or rat colon and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce sustained contractions using a high concentration of potassium chloride (e.g., 80 mM KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

-

This compound Application: Introduce cumulative concentrations of this compound to the organ bath and record the relaxation of the pre-contracted tissue using an isometric force transducer.

-

Calcium-Concentration Response Curves: In a calcium-free Krebs solution with a high KCl concentration, construct calcium-concentration response curves in the presence and absence of this compound to determine if it acts as a competitive or non-competitive antagonist of calcium channels.

-

Data Analysis: Calculate EC₅₀ values for relaxation and pA₂ values to quantify the antagonistic effect.

-

Investigating Choleretic Effects

-

Objective: To quantify the effect of this compound on bile flow and composition in vivo.

-

Methodology:

-

Animal Model: Use bile duct-cannulated rats to allow for the collection of bile.

-

This compound Administration: Administer this compound intravenously or intraduodenally at various doses.

-

Bile Collection: Collect bile samples at timed intervals before and after drug administration.

-

Analysis of Bile Flow and Composition:

-

Measure the volume of bile collected per unit time to determine the bile flow rate.

-

Use enzymatic assays or high-performance liquid chromatography (HPLC) to quantify the concentrations of bile acids, cholesterol, and phospholipids in the collected bile.

-

-

Data Analysis: Compare the bile flow and the secretion rates of biliary lipids before and after this compound administration to determine its choleretic and choleretic-hypercholeretic effects.

-

Summary and Future Directions

This compound is biochemically classified as an antispasmodic and choleretic agent. While its precise molecular mechanisms have not been extensively reported, it is hypothesized to function by modulating calcium influx in smooth muscle cells and by stimulating hepatic bile acid synthesis and secretion. The persistent confusion with Albendazole in the literature underscores the need for careful review of sources.

For drug development professionals and researchers, further investigation into this compound's specific molecular targets is warranted. Elucidating its interaction with specific subtypes of calcium channels, its effects on the expression and activity of key enzymes and transporters in bile acid homeostasis (e.g., CYP7A1, BSEP), and its potential anti-inflammatory and antioxidant properties would provide a more complete biochemical profile and could uncover novel therapeutic applications. The experimental protocols outlined above provide a starting point for such investigations.

In-depth Technical Guide on the Biological Activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Biological Activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

Executive Summary: This technical guide aims to provide a thorough analysis of the biological activity of the specific chemical compound 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. Despite a comprehensive search of available scientific literature and chemical databases, no specific studies detailing the synthesis, biological evaluation, or therapeutic potential of this particular molecule have been identified.

While extensive research exists on the diverse biological activities of the broader class of salicylamide derivatives, including their potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents, data on the 5-allyl, 3-methoxy, and N-(2-hydroxyethyl) substituted variant is currently absent from the public domain. This document will, therefore, outline the known biological activities of structurally related salicylamides to provide a contextual framework and potential avenues for future investigation into the target compound.

1. Introduction to Salicylamide Derivatives

Salicylamides are a class of chemical compounds that feature a benzamide structure with a hydroxyl group at the ortho position. This structural motif is a key pharmacophore that imparts a wide range of biological activities. Modifications to the salicylamide core, including substitutions on the phenyl ring and the amide nitrogen, have led to the development of numerous derivatives with tailored therapeutic properties. These derivatives have been investigated for a variety of applications, including:

-

Antiviral Activity: Certain salicylamide derivatives have demonstrated potent inhibitory effects against a range of viruses, including Hepatitis B virus (HBV) and coronaviruses.[1][2][3][4]

-

Antibacterial Activity: The salicylamide scaffold has been utilized to develop agents with significant efficacy against various bacterial strains, including multidrug-resistant Neisseria gonorrhoeae and intestinal sulfate-reducing bacteria.[5]

-

Anticancer Activity: Researchers have explored salicylamide analogues as potential anticancer agents, with some derivatives showing inhibitory activity against targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and STAT3 phosphorylation.

-

Anti-inflammatory and Antioxidant Activity: The inherent phenolic structure of salicylates contributes to their antioxidant properties, which may, in turn, contribute to their anti-inflammatory effects.

-

Neuroprotective Activity: Some salicylamide derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease, exhibiting acetylcholinesterase inhibition and anti-amyloid aggregation properties.

2. The Target Compound: 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide

A thorough investigation of chemical and biological databases reveals a lack of specific information regarding the synthesis and biological activity of 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. While the precursor, 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, is commercially available, no published reports describe its conversion to the target salicylamide via reaction with ethanolamine or subsequent biological testing.

3. Potential Synthesis Pathway

A plausible synthetic route to 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide could involve a multi-step process starting from eugenol, a naturally occurring phenolic compound. A related synthesis for a structurally similar compound, 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide, has been described and involves alkoxylation, esterification, and amidation steps. A potential, though unconfirmed, pathway for the target compound is visualized below.

Caption: Hypothetical synthesis of the target compound.

4. Inferred Biological Activities and Future Research Directions

Based on the known activities of other salicylamide derivatives, it is possible to hypothesize potential biological activities for 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide. The presence of the allyl group might influence its lipophilicity and interaction with biological membranes. The methoxy and hydroxyethyl substitutions could impact its solubility, metabolic stability, and target binding.

Future research efforts should focus on:

-

Chemical Synthesis: The primary step would be to synthesize and characterize 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide.

-

In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to screen for potential antimicrobial, antiviral, anticancer, and antioxidant activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues would help in understanding the contribution of each structural moiety to the observed biological activity.

While the specific compound 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide remains uncharacterized in the scientific literature, the broader class of salicylamide derivatives holds significant promise for the development of new therapeutic agents. The structural features of the target compound suggest that it may possess interesting biological properties worthy of investigation. The synthesis and subsequent biological evaluation of this molecule represent a novel and potentially fruitful area for future research in medicinal chemistry and drug discovery.

Disclaimer: The information provided in this document is based on a comprehensive review of publicly available scientific literature. The absence of data on the specific target compound precludes any definitive statements about its biological activity or safety profile. The proposed synthesis pathway is hypothetical and has not been experimentally validated.

References

- 1. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria | Masaryk University [muni.cz]

Methodological & Application

Application Note and Protocol: HPLC-Based Quantification of Alibendol in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a choleretic and antispasmodic agent used in the treatment of biliary and digestive disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound in plasma, enabling researchers to select and implement the most suitable approach for their specific needs.

The first method is a sensitive, acetonitrile-free HPLC technique with UV detection, suitable for studies requiring high sensitivity. The second method employs HPLC with UV detection following a liquid-liquid extraction step, offering a robust and reliable alternative. Both methods have been validated and successfully applied to pharmacokinetic studies.

Experimental Protocols

Two primary HPLC methods for the quantification of this compound in plasma are detailed below. Method 1 is an acetonitrile-free approach, while Method 2 utilizes a standard reversed-phase technique with acetonitrile in the mobile phase.

Method 1: Acetonitrile-Free HPLC-UV Method[1]

This method offers the advantage of avoiding acetonitrile, which can be costly and subject to supply chain variability. It demonstrates high sensitivity, making it suitable for studies where low plasma concentrations of this compound are expected.

2.1.1. Sample Preparation (Simple Extraction) [1]

A straightforward extraction procedure is employed for sample cleanup.

-

Step 1: To 0.5 mL of plasma in a centrifuge tube, add a known concentration of the internal standard, Sildenafil.

-

Step 2: Add the extraction solvent (details not specified in the abstract, but typically a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether would be used).

-

Step 3: Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

-

Step 4: Centrifuge the sample to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).

-

Step 5: Carefully transfer the organic supernatant to a clean tube.

-

Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Step 7: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Step 8: Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

2.1.2. Chromatographic Conditions [1]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of 0.02 M phosphate buffer and methanol (50:50, v/v), adjusted to pH 3.0 with phosphoric acid.[1]

-

Flow Rate: An isocratic flow rate is maintained.

-

Detection: UV detection at a wavelength of 315 nm.[1]

-

Internal Standard: Sildenafil.

Method 2: HPLC-UV Method with Liquid-Liquid Extraction

This method provides a well-established protocol using a common reversed-phase HPLC setup.

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

This protocol utilizes a one-step liquid-liquid extraction (LLE) for sample preparation.

-

Step 1: Take a specific volume of human plasma in a tube.

-

Step 2: Add a known amount of the internal standard, Carvedilol.

-

Step 3: Add ethyl acetate as the extraction solvent.

-

Step 4: Vortex the mixture to facilitate the extraction of this compound and the internal standard into the organic phase.

-

Step 5: Centrifuge to achieve phase separation.

-

Step 6: Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Step 7: Evaporate the solvent to dryness.

-

Step 8: Reconstitute the residue in the mobile phase.

-

Step 9: Inject the sample into the HPLC system.

2.2.2. Chromatographic Conditions

-

HPLC System: A standard HPLC instrument with a UV detector.

-

Column: CAPCELL PAK C18 column (250 mm x 4.6 mm I.D., 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and 10 mM sodium phosphate (45:55, v/v), with the pH adjusted to 3.0 using phosphoric acid.

-

Flow Rate: A constant flow rate is applied.

-

Detection: UV detection at a specified wavelength.

-

Internal Standard: Carvedilol.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the two described HPLC methods, allowing for easy comparison.

Table 1: Chromatographic and Detection Parameters

| Parameter | Method 1 (Acetonitrile-Free) | Method 2 (LLE with Acetonitrile) |

| Mobile Phase | 0.02 M Phosphate Buffer: Methanol (50:50, v/v), pH 3.0 | Acetonitrile: 10 mM Sodium Phosphate (45:55, v/v), pH 3.0 |

| Column | Not specified, likely C18 | CAPCELL PAK C18 (250 x 4.6 mm, 5 µm) |

| Detection Wavelength | 315 nm | Not specified |

| Internal Standard | Sildenafil | Carvedilol |

| Retention Time (this compound) | ~5.0 min | 4.3 min |

| Retention Time (IS) | ~11.5 min (Sildenafil) | 3.5 min (Carvedilol) |

Table 2: Method Validation Parameters

| Parameter | Method 1 (Acetonitrile-Free) | Method 2 (LLE with Acetonitrile) |

| Linearity Range | Not specified | 0.3 - 20.0 µg/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 0.3 µg/mL (300 ng/mL) |

| Intra-day Precision (%RSD) | 5.83 - 16.96% | Not specified |

| Inter-day Precision (%RSD) | 6.73 - 17.99% at LLOQ | Not specified |

| Accuracy | Not specified | Not specified |

| Stability | Not specified | Stable during sample processing and storage |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vitro Assay of Alibendol Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alibendol is a compound recognized for its choleretic and antispasmodic properties, suggesting its potential therapeutic utility in digestive system disorders.[1][2] As a choleretic, this compound is expected to stimulate the secretion of bile from hepatocytes, a process crucial for the digestion and absorption of fats. Its antispasmodic activity implies an ability to relax smooth muscle, particularly in the gastrointestinal tract, which can alleviate symptoms of cramping and discomfort.

To facilitate the research and development of this compound and similar compounds, this document provides detailed application notes and protocols for two key in vitro assays designed to quantify its biological activities: a choleretic activity assay using sandwich-cultured hepatocytes and an antispasmodic activity assay employing isolated intestinal smooth muscle. These assays are fundamental in characterizing the pharmacological profile of this compound and can be adapted for screening and lead optimization of new drug candidates targeting similar mechanisms.

Section 1: In Vitro Assay for Choleretic Activity

The choleretic activity of a compound is its ability to increase the volume and solid content of bile secreted by the liver. This in vitro assay utilizes a sandwich-cultured hepatocyte model, which maintains the polarity and functionality of hepatocytes, including the expression of bile acid transporters. The assay measures the ability of this compound to enhance the transport of a fluorescent bile acid analog from the basolateral to the apical (canalicular) side of the hepatocytes, mimicking in vivo bile secretion.

Signaling Pathway of Choleresis

Experimental Workflow for Choleretic Activity Assay

Experimental Protocol: Choleretic Activity in Sandwich-Cultured Hepatocytes

Materials:

-

Primary hepatocytes (human or rat)

-

Collagen-coated cell culture plates

-

Matrigel or another suitable extracellular matrix for overlay

-

Hepatocyte culture medium

-

This compound

-

Fluorescent bile acid analog (e.g., Cholyl-lysyl-fluorescein, CLF)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Cell lysis buffer

-

Fluorescence plate reader

Procedure:

-

Hepatocyte Seeding and Culture:

-

Thaw and seed primary hepatocytes on collagen-coated plates at an appropriate density.

-

Culture for 24 hours to allow for cell attachment and monolayer formation.

-

Overlay the hepatocyte monolayer with a diluted ice-cold Matrigel solution to create the sandwich culture.

-

Culture for another 48-72 hours to allow for the formation of functional bile canaliculi.

-

-

Compound Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

-

Wash the sandwich-cultured hepatocytes with warm HBSS.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

-

-

Bile Acid Transport Assay:

-

Prepare a working solution of the fluorescent bile acid analog (e.g., 5 µM CLF) in HBSS.

-

After the pre-incubation period, add the fluorescent bile acid solution to the cells and incubate for 30 minutes at 37°C.

-

To terminate the uptake, wash the cells three times with ice-cold HBSS.

-

-

Quantification of Biliary Excretion:

-

To measure the amount of bile acid accumulated in the cells and excreted into the bile canaliculi, lyse the cells with a suitable lysis buffer.

-

Collect the lysate, which contains both intracellular and canalicular contents.

-

To differentiate between intracellular and biliary compartments, a parallel set of wells can be treated with Ca²⁺/Mg²⁺-free HBSS prior to lysis, which disrupts the tight junctions and releases the contents of the bile canaliculi.

-

Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader (e.g., Ex/Em 496/524 nm for CLF).

-

-

Data Analysis:

-

Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Fluorescence in Ca²⁺/Mg²⁺-containing buffer - Fluorescence in Ca²⁺/Mg²⁺-free buffer) / Fluorescence in Ca²⁺/Mg²⁺-containing buffer ] x 100

-

Plot the BEI against the concentration of this compound to determine the dose-response relationship. An increase in BEI indicates a choleretic effect.

-

Data Presentation: Choleretic Activity of this compound

| Compound | Concentration (µM) | Biliary Excretion Index (BEI, %) | Fold Increase over Control |

| Vehicle Control | - | 25.3 ± 2.1 | 1.0 |

| This compound | 1 | 35.8 ± 3.5 | 1.4 |

| 10 | 52.1 ± 4.8 | 2.1 | |

| 50 | 78.9 ± 6.2 | 3.1 | |

| UDCA (Positive Control) | 100 | 65.2 ± 5.5 | 2.6 |

Note: The data presented above are hypothetical and for illustrative purposes only.

Section 2: In Vitro Assay for Antispasmodic Activity

The antispasmodic activity of a compound is its ability to relax smooth muscle, thereby reducing spasms and contractions. This in vitro assay utilizes an isolated segment of the small intestine (e.g., rat or guinea pig ileum) maintained in an organ bath. The assay measures the ability of this compound to inhibit contractions induced by a spasmogen, such as acetylcholine (ACh) or potassium chloride (KCl).

Signaling Pathway of Gastrointestinal Smooth Muscle Contraction and Relaxation

Experimental Workflow for Antispasmodic Activity Assay

Experimental Protocol: Antispasmodic Activity on Isolated Intestinal Smooth Muscle

Materials:

-

Rat or guinea pig

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

-

Organ bath system with isometric force transducer and data acquisition system

-

Acetylcholine (ACh) or Potassium Chloride (KCl) as spasmogens

-

This compound

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved ethical guidelines.

-

Isolate a segment of the ileum and place it in cold, oxygenated Tyrode's solution.

-

Clean the tissue of adhering mesenteric fat and cut it into segments of approximately 2 cm.

-

-

Organ Bath Setup:

-

Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Induction of Contraction and Antispasmodic Assay:

-